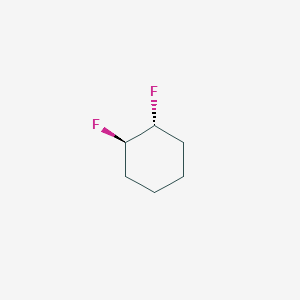![molecular formula C15H16N2O2 B14676809 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide CAS No. 33369-51-6](/img/structure/B14676809.png)
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is an organic compound with the molecular formula C15H15NO2. This compound is characterized by a pyrrole ring substituted with a methyl group and a 4-methylbenzoyl group, along with an acetamide group. It is a derivative of pyrrole and is of interest in various fields of scientific research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves the acylation of a pyrrole derivative. One common method involves the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-Methyl-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetamide
- **1-Methyl-5-(4-fluorobenzoyl)-1H-pyrrol-2-yl]acetamide
- **1-Methyl-5-(4-bromobenzoyl)-1H-pyrrol-2-yl]acetamide
Uniqueness
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Propriétés
Numéro CAS |
33369-51-6 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(17(13)2)9-14(16)18/h3-8H,9H2,1-2H3,(H2,16,18) |
Clé InChI |
HFSPORPSCFUVRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

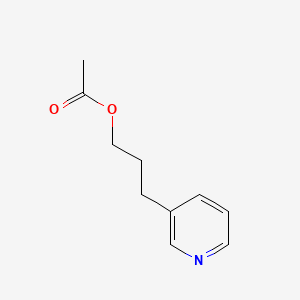
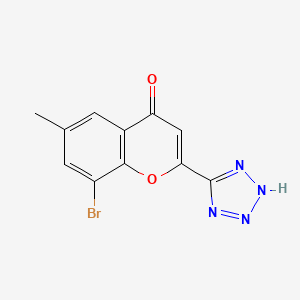
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
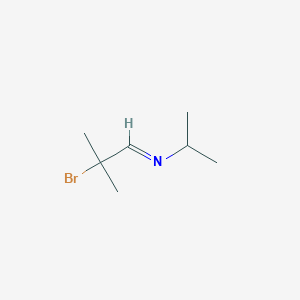
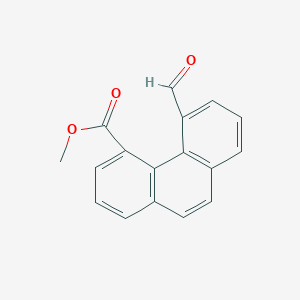

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
